2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one
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Overview
Description
2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, and is substituted with a hydroxyl group and a 4-fluorophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one typically involves the reaction of 4-fluorothiophenol with a suitable pyranone precursor under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophenol, followed by nucleophilic substitution on the pyranone ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyranone ring to a dihydropyran ring using reducing agents like sodium borohydride.
Substitution: The fluorophenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of 2-(((4-fluorophenyl)thio)methyl)-5-oxo-4H-pyran-4-one
Reduction: Formation of 2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4,5-dihydro-4H-pyran
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one
- 2-(((4-bromophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one
- 2-(((4-methylphenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one
Uniqueness
2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one is unique due to the presence of the fluorine atom in the phenylthio group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to biological targets. This makes the compound potentially more effective in certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfanylmethyl]-5-hydroxypyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3S/c13-8-1-3-10(4-2-8)17-7-9-5-11(14)12(15)6-16-9/h1-6,15H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMZFXUDUORRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC2=CC(=O)C(=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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